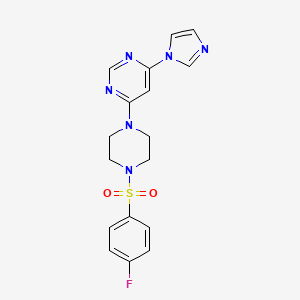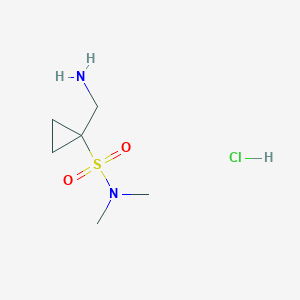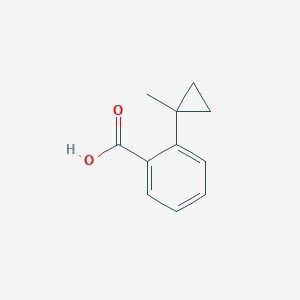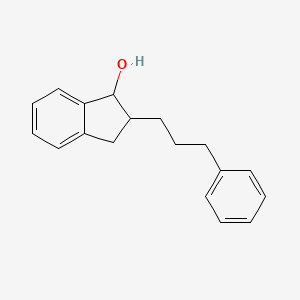
2-(3-phénylpropyl)-2,3-dihydro-1H-indén-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indanes It is characterized by a phenylpropyl group attached to the indane structure, which includes a hydroxyl group
Applications De Recherche Scientifique
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
Mode of Action
For instance, phenylpropanolamine, a related compound, has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
A related compound, 3-phenylpropanol, has been synthesized in escherichia coli via a biosynthetic pathway extending from l-phenylalanine, involving phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) . This suggests that 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol might also affect similar pathways.
Pharmacokinetics
For example, ramipril, a prodrug, undergoes de-esterification in the liver to form its active metabolite, ramiprilat . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours .
Result of Action
For instance, 3-phenylpropanol, a related compound, has been found to trigger apoptotic cell death in U937 human myelomonocytic lymphoma cells through the regulation of Bcl-2 family proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol. For instance, altitude can significantly affect the metabolic response of medicinal plants, leading to differential accumulation of metabolites . Therefore, the environment in which the compound is synthesized or administered could potentially influence its action.
Analyse Biochimique
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is possible that this compound could interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indanone with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another approach involves the reduction of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step converts the ketone group to a hydroxyl group, yielding the desired compound.
Industrial Production Methods
Industrial production of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-one or 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: Formation of 2-(3-phenylpropyl)-2,3-dihydro-1H-indane.
Substitution: Formation of halogenated derivatives such as 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol bromide or chloride.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-phenylpropyl)-2,3-dihydro-1H-indene
- 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-one
- 2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-carboxylic acid
Uniqueness
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack the hydroxyl group or have different functional groups.
Propriétés
IUPAC Name |
2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c19-18-16(13-15-10-4-5-12-17(15)18)11-6-9-14-7-2-1-3-8-14/h1-5,7-8,10,12,16,18-19H,6,9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGBDWCAKAQUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
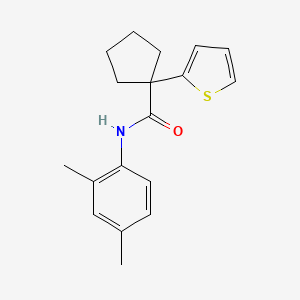
![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)
![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)
![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)
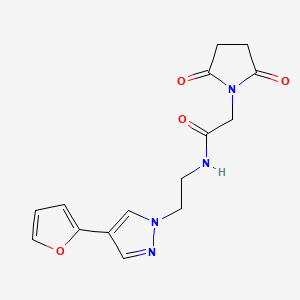
![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)

![N-(3,4-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2524347.png)
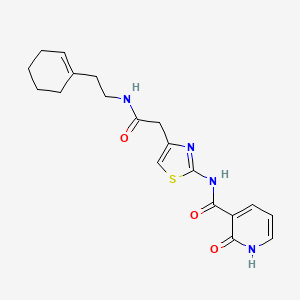
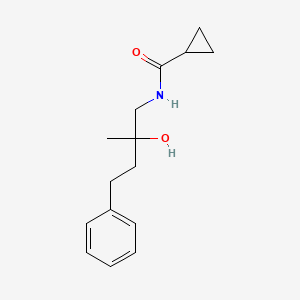
![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)
